molecular formula C22H21NO3S B11114522 ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11114522
M. Wt: 379.5 g/mol
InChI Key: FARFZLRGHSZJQP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that combines several functional groups, including an ester, an imine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step process:

    Formation of the Imine: The initial step involves the condensation of 2-hydroxynaphthaldehyde with an amine derivative of tetrahydrobenzothiophene. This reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate to drive the reaction towards imine formation.

    Esterification: The resulting imine is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine. This step ensures the formation of the ester group at the carboxylate position.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the naphthalene and benzothiophene moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In materials science, this compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imine group could form reversible covalent bonds with nucleophilic sites in proteins, while the aromatic rings could participate in π-π stacking interactions with DNA or other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the imine and hydroxyl groups, making it less versatile in chemical reactions.

    2-Hydroxynaphthaldehyde: Contains the hydroxyl and aldehyde groups but lacks the benzothiophene and ester functionalities.

    Ethyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a phenyl instead of a naphthyl group, which could affect its reactivity and biological activity.

Uniqueness

The combination of the naphthalene, benzothiophene, and ester functionalities in ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate makes it unique

Properties

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H21NO3S/c1-2-26-22(25)20-16-9-5-6-10-19(16)27-21(20)23-13-17-15-8-4-3-7-14(15)11-12-18(17)24/h3-4,7-8,11-13,24H,2,5-6,9-10H2,1H3/b23-13+

InChI Key

FARFZLRGHSZJQP-YDZHTSKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.